molecular formula C12H8F3N B8465715 3,2',4'-Trifluoro-biphenyl-4-ylamine

3,2',4'-Trifluoro-biphenyl-4-ylamine

Cat. No.: B8465715
M. Wt: 223.19 g/mol
InChI Key: USHJTMWFEYRLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,2',4'-Trifluoro-biphenyl-4-ylamine is a useful research compound. Its molecular formula is C12H8F3N and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2-fluoroaniline

InChI

InChI=1S/C12H8F3N/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6H,16H2

InChI Key

USHJTMWFEYRLDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoro-phenylamine (190 mg, 1 mmol) and 2,4-difluorophenylboronic acid (240 mg, 1 mmol) in 2.5 ml of 1,2-dimethoxy-ethane was added tetrakis(triphenylphosphine)palladium(0) (110 mg, 0.1 mmol) and 0.5 ml of 2M sodium carbonate aqueous solution. The mixture was microwaved at 150° C. for 15 min. The solvents were evaporated and the residue was diluted with CH2Cl2 and filtered. The filtration was concentrated and purified on a flash chromatography column with 0-80% EtOAc/hexanes to give 3,2′,4′-trifluoro-biphenyl-4-ylamine as an off-white solid (200 mg, 90%). LRMS calcd for C12H8F3N (m/e) 223, obsd 224 (M+H).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One

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